methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride
Description
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is a chemical compound with a unique structure that includes a fluorinated pyrrolidine ring
Properties
CAS No. |
2742623-29-4 |
|---|---|
Molecular Formula |
C7H13ClFNO2 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride typically involves the fluorination of a pyrrolidine derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-pyrrolidinylacetate hydrochloride: Similar structure but lacks the fluorine atom.
Ethyl 2-pyrrolidinylacetate hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-[(2S,4S)-4-chloropyrrolidin-2-yl]acetate hydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
